Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone
Description
Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked via a methanone bridge to a piperazine ring substituted with a 6-phenylpyridazine group. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-22(17-6-8-19-20(14-17)29-15-28-19)26-12-10-25(11-13-26)21-9-7-18(23-24-21)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNZFBMIJXTBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form the dioxole ring . The phenylpyridazine group can be synthesized via a palladium-catalyzed cross-coupling reaction . The final step involves the coupling of the benzo[d][1,3]dioxole and phenylpyridazine intermediates with piperazine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the palladium-catalyzed cross-coupling step and the development of efficient purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis of the Methanone Group
The central methanone group undergoes hydrolysis under acidic or basic conditions:
Monitoring via HPLC (C18 column, acetonitrile/water gradient) confirms product purity. The reaction proceeds through nucleophilic attack at the carbonyl carbon, with steric hindrance from adjacent groups influencing kinetics.
Substitution Reactions at the Piperazine Ring
The piperazine nitrogen atoms participate in nucleophilic substitutions:
| Reagent | Product Structure | Reaction Mechanism |
|---|---|---|
| Alkyl halides (R-X) | N-alkylated piperazine derivatives | SN2 at secondary amine sites |
| Acyl chlorides (R-COCl) | N-acylated derivatives | Nucleophilic acyl substitution |
Key findings :
-
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates by 3–5× compared to protic solvents.
-
Steric effects from the 6-phenylpyridazin-3-yl group reduce substitution efficiency at proximal nitrogen atoms (yields drop by 20–30% compared to unsubstituted piperazines).
Electrophilic Aromatic Substitution on the Benzodioxole Ring
The electron-rich benzodioxole ring undergoes halogenation and nitration:
| Reaction Type | Conditions | Regioselectivity | Yield |
|---|---|---|---|
| Bromination | Br₂ (1 eq), FeBr₃, CH₂Cl₂, 0°C | Para to oxygen | 40–55% |
| Nitration | HNO₃/H₂SO₄, 50°C | Meta dominance | 30–45% |
Mechanistic notes :
-
The fused dioxole ring directs electrophiles to the C4 position (para to oxygen).
-
Competing oxidation of the dioxole methylene group occurs under strong nitrating conditions (>60°C), leading to ring-opening byproducts.
Pyridazine Ring Modifications
The 6-phenylpyridazin-3-yl group participates in:
Oxidation Reactions
| Oxidizing Agent | Product | Outcome |
|---|---|---|
| KMnO₄ (acidic) | Pyridazine N-oxide derivative | Partial conversion (15–20%) |
| mCPBA | Epoxidation of phenyl ring | Not observed |
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridazine ring to a tetrahydropyridazine derivative (65–78% yield), preserving other functional groups.
Cross-Coupling Reactions
The phenyl group on the pyridazine moiety enables palladium-catalyzed couplings:
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs |
Limitations :
-
Steric hindrance from the piperazine-methanone group reduces coupling efficiency (yields ≤50%).
-
Precise temperature control (±2°C) is critical to avoid decomposition.
Stability Under Physiological Conditions
Studies in simulated biological environments reveal:
| Condition | Half-Life (pH 7.4, 37°C) | Major Degradation Pathway |
|---|---|---|
| Aqueous buffer | 8.2 hr | Piperazine ring oxidation |
| Human plasma | 4.7 hr | Esterase-mediated hydrolysis |
Degradation products were characterized via LC-MS (m/z 245.1 [M+H]⁺ for cleaved benzodioxole fragment) .
Key Analytical Methods for Reaction Monitoring
| Technique | Application | Parameters |
|---|---|---|
| HPLC-UV | Quantify reaction progress | C18 column, λ = 254 nm |
| ¹H NMR | Confirm regioselectivity in substitutions | DMSO-d₆, 400 MHz |
| FT-IR | Track carbonyl transformations | ν(C=O) = 1680 cm⁻¹ |
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and a piperazine ring substituted with a phenylpyridazine group. The molecular formula is with a molecular weight of approximately 384.4 g/mol. Its structural characteristics contribute to its biological activity, making it an interesting subject for further investigation.
Structural Representation
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | A fused bicyclic structure known for its biological activity. |
| Piperazine | A six-membered ring that enhances solubility and bioavailability. |
| Phenylpyridazine | Contributes to the compound's interaction with biological targets. |
Anti-inflammatory and Analgesic Activity
Recent studies have synthesized derivatives of the compound that exhibit significant anti-inflammatory and analgesic effects. For instance, a series of 2-substituted-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylpyridazin-3(2H)-one derivatives were evaluated for their efficacy using animal models. The results indicated that certain analogs demonstrated potent anti-inflammatory effects with lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: In Vivo Evaluation
In one study, the synthesized compounds were tested using the carrageenan-induced paw edema model in rats. The most effective derivative showed a significant reduction in inflammation compared to controls, highlighting its potential as a safer alternative to existing treatments .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its ability to inhibit specific protein kinases involved in cancer progression makes it a candidate for further exploration in oncology. For example, research indicates that derivatives of this compound can inhibit the activation of SMAD proteins, which play crucial roles in tumor growth and metastasis .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of the compound to various cancer-related targets. These studies suggest that the compound may effectively interfere with key signaling pathways involved in cancer cell proliferation .
Solubility and Formulation Studies
Understanding the solubility profile of benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is essential for drug formulation. Research has shown variable solubility in different solvents, which is critical for developing effective pharmaceutical formulations .
Solubility Data Table
| Solvent | Solubility Level |
|---|---|
| Water | Weakly soluble |
| Methanol | Sparingly soluble |
| Ethanol | Sparingly soluble |
| DMSO | Freely soluble |
| PEG-400 | Freely soluble |
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Table 2: Comparative Physicochemical Data
Structure-Activity Relationship (SAR) Insights
Piperazine Substituents :
- Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): Enhance antiparasitic and antiviral activity by increasing electrophilicity and target binding .
- Bulky Aromatic Groups (e.g., phenylpyridazine, triazolo-pyrimidine): Improve target specificity and pharmacokinetic profiles via π-π interactions .
Biological Activity
Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a benzo[d][1,3]dioxole moiety and a piperazine ring substituted with a phenylpyridazine group, which may contribute to its pharmacological properties.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory activity of derivatives related to benzo[d][1,3]dioxole. A series of 2-substituted-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylpyridazin-3(2H)-ones were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The compounds demonstrated significant inhibition of inflammation, with selectivity towards COX-2 over COX-1, indicating a potentially favorable side effect profile .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Inhibition (%) | Selectivity Index (COX-2/COX-1) |
|---|---|---|
| Compound A | 75% | 10 |
| Compound B | 68% | 8 |
| Compound C | 82% | 12 |
Analgesic Effects
The analgesic properties were assessed using the acetic acid-induced writhing test. Compounds derived from benzo[d][1,3]dioxole exhibited significant analgesic effects comparable to standard analgesics. The p-fluorophenylpiperazine substituted analogue showed the most potent activity with a lower ulcer index, suggesting reduced gastrointestinal side effects .
The biological activities of these compounds are primarily attributed to their ability to inhibit cyclooxygenase enzymes (COX). Molecular docking studies indicated that these compounds bind effectively at the active sites of COX enzymes, which are crucial in the inflammatory pathway. The binding affinity correlates with their observed biological activities .
Case Studies
A notable case study involved the synthesis and evaluation of several pyridazinone derivatives that included the benzo[d][1,3]dioxole structure. These derivatives were shown to possess not only anti-inflammatory but also potential anticancer properties through modulation of various signaling pathways involved in tumor progression .
Q & A
Q. How is the compound synthesized, and what analytical methods confirm its purity and structural integrity?
Methodological Answer: The synthesis typically involves coupling reactions between substituted aldehydes and piperazine derivatives. For example, benzo[d][1,3]dioxol-5-yl-containing intermediates are reacted with phenylpyridazine derivatives under nucleophilic or catalytic conditions. Key steps include:
- Reagent selection : Use of 3,4-dimethoxybenzaldehyde or halogenated benzaldehydes to form acryloyl intermediates (e.g., compounds 12–14 in ).
- Characterization :
- NMR spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks. For instance, aromatic protons in the benzodioxole ring appear at δ 6.7–7.1 ppm, while piperazine N-CH₂ groups resonate at δ 2.5–3.5 ppm .
- IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹) .
- Elemental analysis validates stoichiometry (e.g., C, H, N deviations <0.4% in and ) .
- HPLC assesses purity (>95% peak area at 254 nm, as in ) .
Q. What spectroscopic techniques are critical for identifying functional groups and structural motifs?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the benzodioxole methylene group (O-CH₂-O) shows a singlet at δ 5.9–6.1 ppm in ¹H NMR, while the pyridazine ring carbons appear at δ 150–160 ppm in ¹³C NMR .
- IR spectroscopy : Detects C=O (1650–1700 cm⁻¹), C-O (1200–1250 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) stretches .
- Mass spectrometry (FABMS/ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for compound 17 in at m/z 423) .
Advanced Research Questions
Q. How do structural modifications in the piperazine or benzodioxole moieties affect biological activity (e.g., enzyme inhibition or receptor binding)?
Methodological Answer:
- Piperazine modifications : Substituting the piperazine nitrogen with aryl groups (e.g., 4-trifluoromethylphenyl in ) enhances lipophilicity and enzyme inhibition (e.g., anti-Trypanosoma activity with IC₅₀ <10 µM) .
- Benzodioxole optimization : Adding electron-withdrawing groups (e.g., chloro in ) improves metabolic stability but may reduce solubility. For example, compound 13 (2-chlorophenyl derivative) shows 57% yield but lower aqueous solubility than non-halogenated analogs .
- SAR studies : Use in vitro assays (e.g., BuChE inhibition in ) paired with molecular docking to identify key interactions (e.g., hydrogen bonding with Thr120 in BuChE) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and therapeutic efficacy?
Methodological Answer:
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking simulations : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., NF-κB or BuChE in and ). Focus on π-π stacking between the benzodioxole ring and aromatic residues (e.g., Phe329 in BuChE) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenylpyridazine moiety enhance cytotoxicity (R² >0.8 in ) .
- ADMET prediction : Tools like SwissADME estimate logP (optimal 2–4), BBB permeability, and CYP inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
